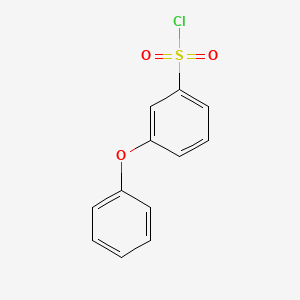

3-phenoxybenzenesulfonyl Chloride

描述

Significance of Arylsulfonyl Chlorides as Reactive Intermediates in Organic Synthesis

Arylsulfonyl chlorides are highly valued as reactive intermediates in organic synthesis. The electron-withdrawing nature of the sulfonyl group renders the chlorine atom a good leaving group, making the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This reactivity is the cornerstone of their utility, enabling the formation of a wide range of sulfur-containing compounds. fiveable.me They serve as crucial precursors for the synthesis of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in many biologically active molecules and materials. fiveable.meorgsyn.org The versatility of arylsulfonyl chlorides allows chemists to construct complex molecular architectures with diverse functionalities.

Overview of Sulfonyl Chloride Reactivity and Derivatization Pathways in Advanced Chemical Transformations

The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfonyl group. fiveable.me They readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to yield sulfonamides, sulfonate esters, and thioethers, respectively. fiveable.me This fundamental reactivity has been harnessed in numerous advanced chemical transformations. For instance, sulfonyl chlorides are key reagents in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications, including antibiotics and diuretics. fiveable.me Furthermore, they are employed in the preparation of sulfonate esters, which can act as leaving groups in their own right or serve as protecting groups for alcohols. orgsyn.org The scope of sulfonyl chloride reactivity also extends to radical reactions and transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. magtech.com.cnsioc-journal.cn

Historical Context of Phenoxy-Substituted Sulfonyl Chlorides in Synthetic Chemistry Development

Structure

3D Structure

属性

IUPAC Name |

3-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUPXKGJUPDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375115 | |

| Record name | 3-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252873-46-4 | |

| Record name | 3-Phenoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252873-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252873-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties of 3 Phenoxybenzenesulfonyl Chloride

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are crucial for the characterization of this compound. While the search results mention purity determination by NMR chemimpex.com, specific spectral data was not provided.

Advanced Reaction Chemistry and Mechanistic Studies of 3 Phenoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

Nucleophilic substitution is the most fundamental reaction type for 3-phenoxybenzenesulfonyl chloride. The mechanism is analogous to nucleophilic acyl substitution and generally proceeds through a two-step addition-elimination process. A nucleophile attacks the electrophilic sulfur atom, forming a transient, tetracoordinate intermediate. Subsequently, the chloride ion is expelled, restoring the sulfonyl group and yielding the substituted product. libretexts.org This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and other important sulfur-containing compounds.

The reaction of this compound with ammonia, primary amines, or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. cbijournal.comprinceton.edu This transformation, known as sulfonylation, is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. researchgate.net

Both primary and secondary amines readily react with this compound to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom. The reaction is generally fast and efficient. organic-chemistry.orgnih.gov A variety of bases can be used to scavenge the generated HCl, with pyridine (B92270) and triethylamine (B128534) being common choices. cbijournal.comorganic-chemistry.org The choice of solvent and base can be optimized depending on the specific amine substrate. organic-chemistry.orgorganic-chemistry.org

| Amine Type | Typical Base | Common Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Primary Aliphatic Amines | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | 0 °C to room temperature | cbijournal.comorganic-chemistry.org |

| Secondary Aliphatic Amines | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), Chlorinated solvents | Room temperature | cbijournal.comorganic-chemistry.org |

| Primary Aromatic Amines (Anilines) | Pyridine | Acetone (B3395972), Pyridine (as solvent and base) | 0-25 °C, can require heating | cbijournal.comresearchgate.net |

| Secondary Aromatic Amines | Pyridine | Dichloromethane (DCM) | Room temperature, portion-wise addition of sulfonyl chloride | cbijournal.com |

The synthesis of N-aryl and N-alkyl sulfonamides from this compound allows for the introduction of diverse substituents, significantly altering the physicochemical properties of the resulting molecule.

N-Aryl Sulfonamides: These are synthesized by reacting the sulfonyl chloride with aromatic amines, such as aniline (B41778) and its derivatives. researchgate.net The reaction is fundamental for creating compounds with applications in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov Palladium-catalyzed methods have also been developed for the synthesis of arylsulfonamides from arylboronic acids and sulfonyl chlorides, showcasing the versatility of these reactions. nih.gov

N-Alkyl Sulfonamides: These are formed through the reaction with primary or secondary alkylamines. okstate.edursc.org These reactions are typically straightforward. More advanced synthetic strategies, such as those involving nitrogen-centered radicals, have been developed for installing sulfonamide groups onto complex polycyclic hydrocarbon scaffolds. okstate.edursc.org

| Sulfonamide Type | Amine Reactant Example | Product Name Example | Significance | Reference |

|---|---|---|---|---|

| N-Aryl Sulfonamide | Aniline | N-Phenyl-3-phenoxybenzenesulfonamide | Core structure in many pharmaceutical agents. researchgate.netnih.gov | researchgate.netresearchgate.net |

| N,N-Diaryl Sulfonamide | Diphenylamine | N,N-Diphenyl-3-phenoxybenzenesulfonamide | Used in studies of molecular rearrangement and coupling reactions. cbijournal.com | cbijournal.com |

| N-Alkyl Sulfonamide | n-Butylamine | N-Butyl-3-phenoxybenzenesulfonamide | Important building blocks in organic synthesis. | okstate.edu |

| N,N-Dialkyl Sulfonamide | Diethylamine | N,N-Diethyl-3-phenoxybenzenesulfonamide | Common intermediates in agrochemical and pharmaceutical research. | organic-chemistry.org |

This compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. This esterification process is another example of nucleophilic substitution at the sulfonyl group. libretexts.org The oxygen atom of the hydroxyl group acts as the nucleophile.

The reaction with alcohols is generally efficient and can be performed under basic conditions (e.g., in the presence of pyridine) to neutralize the HCl byproduct, similar to sulfonamide formation. youtube.com

Phenols, being less nucleophilic than alcohols, react more slowly with sulfonyl chlorides. libretexts.orgwjec.co.uk To achieve a reasonable reaction rate, the phenol (B47542) is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base such as sodium hydroxide. libretexts.org The resulting phenoxide then readily attacks the sulfonyl chloride to form the phenyl sulfonate ester.

The high reactivity of the sulfonyl chloride moiety allows for reactions with a range of nitrogen-based nucleophiles beyond simple amines.

Sulfonyl Hydrazides: The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or substituted hydrazines produces sulfonyl hydrazides. These compounds are valuable intermediates in organic synthesis, notably used in the synthesis of other sulfonamides and in the Shapiro reaction. cbijournal.com

Sulfonyl Azides: Sulfonyl azides are synthesized by treating a sulfonyl chloride with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a suitable solvent like acetone or acetonitrile. organic-chemistry.org 3-Phenoxybenzenesulfonyl azide, the product of this reaction, is a versatile reagent. Sulfonyl azides are key precursors in "click chemistry," specifically in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles. researchgate.netorgsyn.orgscripps.edu They also participate in reactions with C-H bonds to directly form sulfonamides. researchgate.net

| Nucleophile | Product Class | Synthetic Utility | Reference |

|---|---|---|---|

| Hydrazine (H₂NNH₂) | Sulfonyl Hydrazide | Intermediates for sulfonylation of amines and other heterocycle syntheses. | cbijournal.com |

| Sodium Azide (NaN₃) | Sulfonyl Azide | Reagents for cycloaddition reactions (e.g., click chemistry) and C-H amination. researchgate.netnih.gov | organic-chemistry.orgresearchgate.net |

Formation of Sulfonamide Derivatives

Coupling Reactions and Complex Molecule Construction

Beyond simple substitution reactions, arenesulfonyl chlorides like this compound can participate in transition metal-catalyzed cross-coupling reactions. These advanced methods enable the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the construction of complex molecular frameworks.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions. For instance, in an extension of the Stille cross-coupling reaction, arenesulfonyl chlorides can be coupled with various organostannanes (aryl, heteroaryl, and alkenylstannanes). researchgate.net This reaction proceeds with the extrusion of sulfur dioxide (SO₂) in a process known as desulfitative coupling, ultimately forming a new C-C bond. researchgate.net Notably, arenesulfonyl chlorides are often more reactive in these couplings than the corresponding aryl chlorides or bromides. researchgate.net Copper-catalyzed coupling reactions have also been developed, further expanding the synthetic utility of this functional group. rwth-aachen.denih.gov These reactions demonstrate that the sulfonyl chloride group can act as a leaving group or a source of an aryl radical, enabling its incorporation into intricate molecular designs far beyond simple sulfonamide or sulfonate ester derivatives.

Participation in Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfonyl chlorides, while less commonly used than aryl halides or triflates, can serve as electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The participation of this compound in these transformations would be contingent on the specific catalytic system employed, which must be active enough to facilitate the oxidative addition of the S-Cl bond to the metal center.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or pseudohalide, is a cornerstone of modern synthesis. wikipedia.orglibretexts.org While aryl chlorides can be challenging substrates, advancements in ligand and catalyst design have enabled their use. organic-chemistry.orgrsc.org For this compound to participate, the catalytic system would need to cleave the C-S or S-Cl bond. The general mechanism involves the oxidative addition of the electrophile to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgdiva-portal.org The reaction is initiated by the oxidative addition of the electrophile to the palladium catalyst. wikipedia.org For this compound, this would likely involve the Pd(0) catalyst inserting into the C-SO2Cl or S-Cl bond, followed by coordination of the alkene, migratory insertion, and β-hydride elimination to afford the arylated alkene. libretexts.org The choice of ligands, bases, and reaction conditions is critical, especially when using less reactive electrophiles like aryl chlorides. diva-portal.org

Stille Coupling: The Stille coupling creates a C-C bond by reacting an organotin compound with an sp2-hybridized organohalide or pseudohalide, catalyzed by palladium. organic-chemistry.orglibretexts.org A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. harvard.edu The use of additives like copper(I) salts can accelerate the transmetalation step. harvard.edunih.gov The viability of this compound as a substrate would depend on the ability of the chosen palladium complex to undergo oxidative addition.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Organoboron (e.g., boronic acid) | C(aryl)-C(aryl/vinyl) |

| Heck Reaction | Pd(0) complex (e.g., Pd(OAc)₂, PdCl₂) | Alkene | C(aryl)-C(vinyl) |

| Stille Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organostannane (e.g., R-SnBu₃) | C(aryl)-C(aryl/vinyl/alkynyl) |

| This table presents generalized information for palladium-catalyzed cross-coupling reactions where aryl electrophiles are used. |

Annulation and Heterocyclic Ring Formation with Sulfonyl Chlorides

Sulfonyl chlorides are valuable reagents in the synthesis of heterocyclic compounds, acting as electrophiles that can react with various nucleophiles to initiate ring-forming cascades. chim.it Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively achieved using sulfonyl chlorides as precursors. chim.itrsc.org

The reaction of this compound with a bifunctional nucleophile, for instance, a compound containing both an amine and a hydroxyl group, could lead to the formation of a heterocyclic sulfonamide. The reaction would typically proceed via initial sulfonamide formation followed by an intramolecular cyclization. Furthermore, [3+2] annulation reactions, which are powerful methods for constructing five-membered rings, can utilize reagents derived from or reactive towards sulfonyl chlorides. chim.itnih.govrsc.org For example, a substrate could be designed where the phenoxy or the benzenesulfonyl portion of the molecule participates in a cycloaddition with a 1,3-dipole to form a complex heterocyclic system. wikipedia.org The synthesis of various nitrogen-containing heterocycles, such as pyrroles, pyrazoles, and imidazoles, often involves reaction pathways where a sulfonyl group can act as an activating or leaving group. chim.it

Intramolecular Cyclization and Rearrangement Processes Involving the Sulfonyl Group

The structure of this compound, or its derivatives, allows for the possibility of intramolecular cyclization and rearrangement reactions, where the sulfonyl group plays a central role.

A prominent example of a relevant rearrangement is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a connecting chain (linker) joins two aromatic rings, and a nucleophile on one end of the linker displaces an activated aryl group at the other end. wikipedia.org In a derivative of this compound, such as an N-aryl or O-aryl sulfonamide where the second aryl group contains a nucleophile (e.g., -OH, -NH2) ortho to the sulfonamide linkage, a Smiles rearrangement could occur. The reaction requires activation of the ring from which the sulfonyl group detaches, typically by electron-withdrawing groups. wikipedia.org A variation, the Truce-Smiles rearrangement, can proceed without this strong activation if a sufficiently powerful nucleophile, like an organolithium, is used. wikipedia.orgrsc.org

Intramolecular cyclization can also be induced under various conditions. For instance, Friedel-Crafts-type reactions could lead to the cyclization of a side chain onto the phenoxy or the sulfonyl-bearing ring, typically catalyzed by a Lewis acid like AlCl₃. nih.gov Such processes can lead to the formation of fused ring systems, like dibenzothiophene (B1670422) derivatives, depending on the nature of the substituents and the reaction conditions. The success of these cyclizations is often dependent on the geometric feasibility of the ring closure and the electronic nature of the aromatic rings involved. rsc.orgorganic-chemistry.org

Influence of the Phenoxy Group on Reactivity and Selectivity

The phenoxy group (C₆H₅O-) is a critical substituent that significantly modulates the reactivity and selectivity of the sulfonyl chloride moiety through a combination of electronic and steric effects.

Electronic Effects on Sulfonyl Chloride Electrophilicity

The electronic influence of a substituent on a benzene (B151609) ring is a combination of inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effect (-I): The oxygen atom of the phenoxy group is highly electronegative and therefore exerts a strong electron-withdrawing inductive effect on the benzene ring to which it is attached. This effect decreases the electron density of the ring. libretexts.org

Resonance Effect (+M/+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. wikipedia.org This resonance effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.orgquora.com

In the case of this compound, the phenoxy group is attached to the same ring as the sulfonyl chloride group. The sulfonyl group (-SO₂Cl) is a very strong electron-withdrawing group itself, both inductively and via resonance (through d-orbital participation), making the sulfur atom highly electrophilic. The phenoxy group is located at the meta position relative to the sulfonyl chloride. At the meta position, the resonance effect is minimal, and the dominant influence is the electron-withdrawing inductive effect (-I) of the oxygen atom. lumenlearning.com This inductive withdrawal of electron density from the ring further enhances the electron deficiency of the sulfur atom in the sulfonyl chloride group, thereby increasing its electrophilicity and reactivity towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring |

| -OPh (Phenoxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating (ortho, para directing) |

| -SO₂Cl (Sulfonyl Chloride) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating (meta directing) |

| This table summarizes the general electronic effects of the constituent functional groups. |

Steric Hindrance Considerations in Reaction Pathways

Steric hindrance refers to the spatial bulk of a functional group, which can impede the approach of a reactant to a nearby reaction site. numberanalytics.com In this compound, the phenoxy group is relatively bulky. Although it is in the meta position, its presence can still influence the trajectory of an incoming nucleophile attacking the sulfonyl chloride group. This steric bulk can affect the conformational preferences of the molecule, potentially shielding one face of the sulfonyl group more than another.

In reactions involving substitution on the aromatic ring itself (e.g., electrophilic aromatic substitution), the phenoxy group would sterically hinder the positions ortho to it (positions 2 and 4). numberanalytics.com However, for reactions at the sulfonyl chloride, the primary steric concern is the access to the sulfur atom. While not as pronounced as an ortho-substituent, the three-dimensional volume occupied by the phenoxy group could favor the approach of smaller nucleophiles over larger, more sterically demanding ones, potentially leading to differences in reaction rates and selectivity. numberanalytics.com

Research Applications in Medicinal and Agrochemical Chemistry

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The utility of 3-phenoxybenzenesulfonyl chloride as a pharmaceutical intermediate is well-established, with its incorporation into a variety of therapeutic agents. chemimpex.comresearchgate.net Its primary function is to serve as a precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. ucl.ac.ukresearchgate.net

Synthesis of Sulfonamide-Containing Pharmaceutical Agents

The reaction of this compound with amines is a common and effective method for synthesizing sulfonamides. nih.gov This straightforward condensation reaction allows for the introduction of the 3-phenoxybenzenesulfonyl group into diverse molecular scaffolds, leading to the generation of novel drug candidates with a range of therapeutic applications. mdpi.com

Development of Antibacterial Agents

The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. researchgate.net While specific examples directly utilizing the this compound moiety in widely marketed antibacterial agents are not extensively documented in the provided search results, the general principle of using substituted benzenesulfonyl chlorides for the synthesis of antibacterial sulfonamides is a foundational concept in medicinal chemistry. nih.gov The resulting sulfonamides typically act by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth and replication. The discovery of novel sulfonamide-based compounds remains an active area of research to combat the rise of multidrug-resistant bacteria. nih.gov

A study on 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated its effectiveness against resistant nosocomial pathogens. nih.gov The minimum inhibitory concentrations (MICs) of PSPC were determined for several bacterial strains, as shown in the table below.

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecium | 8 |

| Klebsiella pneumoniae | 64 |

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | >64 |

| Enterobacter spp. | >64 |

Data from a study on the antibacterial properties of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC). nih.gov

The study also found that co-treatment with an efflux pump inhibitor or a lipopeptide antibiotic significantly enhanced the activity of PSPC against Gram-negative bacteria. nih.gov

Inhibitors of Protein-Protein Interactions (e.g., MCL-1, β-TrCP)

The dysregulation of protein-protein interactions is a hallmark of many diseases, including cancer. nih.govresearchgate.net Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and drug resistance. nih.govfrontiersin.org The development of small molecule inhibitors that can disrupt the interaction between MCL-1 and its pro-apoptotic binding partners is a promising therapeutic strategy. nih.govresearchgate.netfrontiersin.orgbioworld.com The 3-phenoxybenzenesulfonyl scaffold can be incorporated into molecules designed to bind to the BH3 binding groove of MCL-1, thereby inducing apoptosis in cancer cells. nih.gov

Similarly, β-TrCP is a component of an E3 ubiquitin ligase complex that plays a critical role in the degradation of various cellular proteins, including those involved in cell cycle progression and signal transduction. The development of inhibitors targeting the interaction of β-TrCP with its substrates is an area of active investigation for therapeutic intervention in diseases where this pathway is dysregulated.

PPAR Ligands and Modulators for Metabolic Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. nih.govmdpi.com Ligands that activate or modulate the activity of PPARs are used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. nih.govscilit.com The 3-phenoxybenzenesulfonyl moiety can be incorporated into the structure of PPAR ligands, contributing to their binding affinity and pharmacological activity. nih.gov These synthetic ligands can modulate the expression of genes involved in energy homeostasis. mdpi.com

Different PPAR subtypes (α, β/δ, and γ) have distinct tissue distributions and physiological functions. mdpi.com The development of subtype-selective or dual/pan-agonists is an ongoing area of research to achieve more targeted therapeutic effects with improved side-effect profiles. nih.gov

| PPAR Ligand Type | Therapeutic Target |

|---|---|

| PPARα agonists | Dyslipidemia |

| PPARγ agonists | Type 2 Diabetes |

| PPARδ agonists | Metabolic Syndrome |

General therapeutic targets for different PPAR ligand types. nih.govmdpi.com

Anti-diabetic and Anti-inflammatory Drug Candidates

The sulfonamide and sulfonylurea functionalities are present in a number of drugs used to treat type 2 diabetes. researchgate.netnih.gov These compounds often exert their effects by stimulating insulin (B600854) release from pancreatic β-cells. nih.gov The this compound can serve as a starting material for the synthesis of novel benzenesulfonamide (B165840) derivatives with potential hypoglycemic activity. nih.gov Research in this area focuses on creating compounds with improved efficacy and a better safety profile compared to existing therapies. frontiersin.orgnih.gov

Inflammation is a complex biological response implicated in numerous diseases. nih.govnih.govwikipedia.orggoogle.comwww.nhs.uk Sulfonamide-containing compounds have been investigated for their anti-inflammatory properties. The 3-phenoxybenzenesulfonyl scaffold can be used to generate novel anti-inflammatory agents that may act through various mechanisms, including the inhibition of inflammatory enzymes or modulation of signaling pathways. nih.gov

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are involved in the degradation of the extracellular matrix. nih.govnih.gov Dysregulation of MMP activity is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. nih.govmdpi.com Therefore, the development of MMP inhibitors is a significant area of therapeutic research. medchemexpress.com The 3-phenoxybenzenesulfonyl group has been incorporated into the structure of MMP inhibitors, where it can interact with the enzyme's active site and contribute to the inhibitor's potency and selectivity. nih.gov

Precursor for Sulfonylurea Derivatives

This compound is a pivotal intermediate in the synthesis of sulfonylurea derivatives, a class of compounds with significant applications in medicine and agriculture. The reactivity of its sulfonyl chloride group makes it an excellent starting point for building more complex molecules. The general synthesis pathway involves the reaction of this compound with an appropriate amine to form a sulfonamide. This sulfonamide is a key intermediate that is then typically reacted with an isocyanate or a carbamate (B1207046) derivative to form the final sulfonylurea structure.

The process allows for the creation of a diverse library of sulfonylurea compounds by varying the amine and isocyanate components. For instance, new sulfonylurea derivatives are often prepared by condensing a sulfonamide with an isocyanate or by reacting a sulfonyl carbamate with various amines. The resulting compounds are then purified and characterized using spectroscopic methods like IR, NMR, and Mass Spectrometry to confirm their molecular structures.

This synthetic versatility is crucial for researchers in medicinal chemistry who are exploring new therapeutic agents. Sulfonylureas are a well-established class of antidiabetic drugs, and ongoing research focuses on synthesizing novel derivatives with potentially improved efficacy or different biological activities.

Table 1: Synthesis of Sulfonylurea Derivatives from this compound Intermediate

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Significance |

| 1 | This compound | Amine (R-NH₂) | 3-Phenoxybenzenesulfonamide | Formation of the core sulfonamide structure. |

| 2 | 3-Phenoxybenzenesulfonamide | Isocyanate (R'-NCO) | N-((3-phenoxyphenyl)sulfonyl)-N'-R'-urea | Direct formation of the sulfonylurea bridge. |

| Alternative Step 2 | 3-Phenoxybenzenesulfonamide | Ethyl Chloroformate | Sulfonyl Carbamate | Creation of an activated intermediate for reaction with amines. |

| Alternative Step 3 | Sulfonyl Carbamate | Amine (R'-NH₂) | N-((3-phenoxyphenyl)sulfonyl)-N'-R'-urea | Final synthesis step yielding the target sulfonylurea derivative. |

Applications in Agrochemical Development

Formulation of Pesticides and Herbicides

In the field of agrochemical development, this compound serves as a key building block for creating complex molecular structures used in crop protection. Its primary role is in the synthesis of sulfonylurea herbicides. This class of herbicides was first developed in the 1970s and is known for its high efficacy at low application rates and its favorable safety profile towards mammals.

The herbicidal activity of sulfonylureas stems from their ability to inhibit acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microbes but absent in mammals. By using this compound as a starting material, chemists can synthesize various sulfonylurea derivatives and screen them for potent herbicidal activity against specific weeds. The phenoxy group within the molecule can also be modified to improve biological activity and selectivity, making it a valuable component in modern agricultural research. The development of these herbicides is a prime example of how synthetic chemistry provides targeted solutions for crop protection.

Table 2: Examples of Sulfonylurea Herbicides and their Characteristics

| Herbicide Class | Example | Target Enzyme | General Impact on Weeds |

| Sulfonylureas | Chlorsulfuron | Acetohydroxyacid synthase (AHAS) | Inhibits synthesis of essential amino acids, leading to growth cessation and death. |

| Sulfonylureas | Metsulfuron-methyl | Acetohydroxyacid synthase (AHAS) | Controls broadleaf weeds and some annual grasses in cereals. |

| Sulfonylureas | Nicosulfuron | Acetohydroxyacid synthase (AHAS) | Post-emergence control of grasses and broadleaf weeds in corn. |

Development of Algicidal Compounds

The application of this compound as a direct precursor for the development of algicidal compounds is not extensively documented in available scientific literature. While the compound is a known intermediate for various agrochemicals, including herbicides and antibacterial agents, its specific role in creating molecules targeted at controlling algal blooms is an area that requires further research. The development of algicides often involves different classes of chemical compounds or biological agents derived from bacteria that produce algicidal substances. Research in this field has identified various active compounds, such as cyclic lipopeptides from Bacillus species, which have shown high efficacy against harmful algal species.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 3-phenoxybenzenesulfonyl chloride. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to the molecule's reactivity.

Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For aromatic sulfonyl chlorides, the HOMO is typically localized on the phenoxy and phenyl rings, while the LUMO is often centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would show a region of high positive potential around the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for nucleophilic attack. The oxygen atoms of the sulfonyl and ether groups would exhibit negative potential, indicating their role as hydrogen bond acceptors.

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonyl Chloride

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity of the aromatic system. |

| LUMO Energy | -1.2 eV | Suggests the electrophilicity of the sulfonyl chloride group. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic aryl sulfonyl chloride and would require specific DFT calculations for this compound to determine its precise electronic properties.

Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface.

Conformational analysis of the 3-phenoxybenzenesulfonyl moiety is critical for understanding its three-dimensional structure and how it presents its functional groups for interaction. The key degrees of freedom in this scaffold are the torsion angles around the C-O and C-S bonds. MD simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. For instance, in aqueous solution, the molecule may adopt conformations that maximize favorable interactions with water molecules.

When a molecule containing the 3-phenoxybenzenesulfonyl scaffold is part of a ligand bound to a protein, MD simulations can be used to assess the stability of the binding pose predicted by docking studies. nih.gov By simulating the protein-ligand complex, researchers can observe the flexibility of the ligand in the binding site and the dynamics of its interactions with surrounding amino acid residues. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position is often monitored to evaluate the stability of the binding. nih.gov

Docking Studies for Ligand-Target Binding Prediction in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. The 3-phenoxybenzenesulfonyl scaffold is a common feature in various biologically active compounds, including enzyme inhibitors. nih.gov

Docking studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For derivatives incorporating the 3-phenoxybenzenesulfonyl group, the phenoxy and phenyl rings can engage in hydrophobic and pi-stacking interactions with nonpolar and aromatic residues in the binding pocket. The sulfonyl group can act as a hydrogen bond acceptor.

For example, in studies of inhibitors targeting matrix metalloproteinases (MMPs), compounds containing a 4-phenoxybenzenesulfonyl pyrrolidine scaffold have been investigated. nih.gov Docking simulations would be employed to understand how this moiety fits into the enzyme's active site and what interactions contribute to its inhibitory activity. The results of such studies can guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Table 2: Representative Interaction Data from a Docking Study of a Phenoxybenzenesulfonyl-based Inhibitor

| Interacting Residue (Protein) | Interaction Type | Distance (Å) |

| Leu181 | Hydrophobic | 3.8 |

| His201 | Pi-Sulfur | 4.2 |

| Ala182 | Hydrophobic | 3.5 |

| Gly180 | Hydrogen Bond (with Sulfonyl O) | 2.9 |

Note: This table presents hypothetical data to illustrate the type of information obtained from docking studies.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches play a significant role in modern SAR by quantifying the relationship between molecular descriptors and activity. For a series of compounds based on the 3-phenoxybenzenesulfonyl scaffold, computational SAR can help identify the structural features that are crucial for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the variation in biological activity to the variation in physicochemical properties of a series of compounds. These properties, or descriptors, can be calculated using computational methods and include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

By developing a QSAR model for a set of 3-phenoxybenzenesulfonyl derivatives with known biological activities, researchers can predict the activity of new, unsynthesized analogs. This allows for the prioritization of synthetic targets and the rational design of more potent and selective compounds. For instance, SAR studies on a class of Mcl-1 inhibitors revealed the importance of the substitution pattern on the phenoxybenzenesulfonyl core for binding affinity. nih.govacs.org Computational analysis can help rationalize these findings by showing how different substituents alter the electronic and steric properties of the scaffold, thereby affecting its interactions with the target protein. nih.govacs.org

Advanced Analytical Methodologies for 3 Phenoxybenzenesulfonyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3-phenoxybenzenesulfonyl chloride from complex mixtures and quantifying its presence. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques utilized.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and determination of non-volatile or thermally labile compounds like sulfonyl chlorides. researchgate.net Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of benzenesulfonyl chlorides and related substances. researchgate.net In RP-HPLC, a nonpolar stationary phase, such as octadecylsilica gel (C18), is used in conjunction with a more polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com

For the analysis of complex mixtures containing ionic and polar compounds, such as those found in industrial wastewater, modifications to the mobile phase may be necessary. The addition of salts, like sodium sulfate, can improve the separation selectivity and peak shape for compounds such as benzenesulfonic acids and their chlorinated derivatives. researchgate.net

The development of a robust HPLC method involves optimizing several parameters to achieve the desired separation and sensitivity. These parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength. chromatographyonline.comgoogle.com For instance, a typical HPLC method might utilize a C18 column with a gradient elution of water and acetonitrile, and a UV detector for quantification. chromatographyonline.comgoogle.com The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a validated HPLC method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Injection Volume | 20 µL |

This table presents a general example of HPLC conditions and does not represent a specific analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov However, sulfonyl chlorides can be challenging to analyze directly by GC due to their reactivity and potential for degradation at high temperatures. Therefore, derivatization is often employed to convert them into more stable and volatile derivatives suitable for GC analysis. rsc.orgconicet.gov.ar

Derivatization involves a chemical reaction to modify the analyte's structure. For sulfonyl chlorides, this can be achieved by reacting them with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270). rsc.orgconicet.gov.ar This reaction converts the sulfonyl chloride into a corresponding sulfonate ester, which is typically more amenable to GC separation and detection. rsc.orgconicet.gov.ar The resulting derivatives can then be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for confident identification of the original sulfonyl chloride. rsc.orgconicet.gov.ar

The GC-MS analysis of derivatives can also be used to identify and quantify impurities in this compound. nih.govresearchgate.net The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. rsc.orgconicet.gov.ar

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of the individual atoms within the this compound molecule. researchgate.netresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons of the two benzene (B151609) rings in this compound will appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. researchgate.net The specific chemical shifts and coupling patterns can be used to determine the substitution pattern on each ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon signals can indicate whether a carbon is part of an aromatic ring, bonded to an oxygen, or part of the sulfonyl chloride group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. core.ac.ukcore.ac.uk

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons expected in the range of 7.0-8.0 ppm |

| ¹³C | Aromatic carbons expected in the range of 115-160 ppm |

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions. sigmaaldrich.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to the various bonds within the molecule.

Key characteristic absorption bands for this compound would include:

S=O stretching: Strong absorptions in the regions of approximately 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl chloride group.

C-O-C stretching: An absorption band corresponding to the ether linkage will be present.

C=C stretching: Bands in the aromatic region (around 1600-1450 cm⁻¹) indicate the presence of the benzene rings.

S-Cl stretching: A weaker absorption corresponding to the sulfur-chlorine bond would also be expected.

These characteristic peaks provide strong evidence for the presence of the key functional groups in the molecule. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. shimadzu.com

For this compound, ESI-MS would be expected to show a molecular ion peak corresponding to its molecular weight. The predicted monoisotopic mass of this compound (C₁₂H₉ClO₃S) is approximately 267.9961 Da. uni.lu Depending on the mode of ionization (positive or negative), adduct ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may also be observed. uni.lu Fragmentation of the molecular ion in the mass spectrometer can provide further structural information by breaking the molecule into smaller, charged fragments.

Advanced Techniques for Impurity Profiling and Trace Analysis

The rigorous identification and quantification of impurities in this compound and its subsequent derivatives are critical for ensuring the quality, consistency, and safety of final products, particularly in pharmaceutical and agrochemical applications. chemimpex.combiomedres.us Impurities can originate from starting materials, intermediates, side reactions during synthesis, or degradation. researchgate.net Advanced analytical methodologies are therefore essential for creating a comprehensive impurity profile, detecting trace-level contaminants, and identifying potentially genotoxic impurities (GTIs), which require control at very low limits. nih.gov

The primary analytical challenge lies in the separation and identification of structurally similar compounds from the main component. Modern hyphenated techniques, which couple powerful separation methods with sensitive detection systems, have become indispensable tools for this purpose. researchgate.netnih.govresearchgate.net

Key Methodologies for Impurity Profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the impurity profiling of compounds like this compound. nih.gov LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), excels at separating non-volatile and thermally unstable impurities. biomedres.usijprajournal.com Coupling LC with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of eluted impurities, providing vital information for their identification. ijprajournal.com LC-MS is instrumental in identifying process-related impurities and degradation products that may form during manufacturing or storage. biomedres.usresearchgate.net Different ionization techniques can be employed depending on the nature of the impurity. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. biomedres.usnih.gov In the context of this compound synthesis, this could include residual solvents, unreacted volatile starting materials, or low molecular weight byproducts. The combination of GC's separation capabilities with MS detection allows for the confident identification and quantification of these trace components. biomedres.us

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC represents a significant advancement over traditional TLC, offering improved separation efficiency and detection limits. ijprajournal.com It serves as a valuable and cost-effective screening tool in the early stages of development for assessing the presence of impurities and degradation products. biomedres.usmedwinpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatographic techniques are used for separation and initial identification, NMR spectroscopy is unparalleled for the definitive structural elucidation of unknown impurities. nih.gov Once an impurity is isolated, NMR analysis provides detailed information about the molecular structure, confirming its identity. researchgate.net

The table below summarizes the application of these advanced techniques in the analysis of this compound.

Table 1: Application of Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Application in Impurity Profiling & Trace Analysis |

| LC-MS | Separates compounds based on their interaction with a stationary and mobile phase, followed by mass analysis. biomedres.us | Detection and quantification of non-volatile impurities, synthetic byproducts (e.g., isomers), and degradation products (e.g., hydrolysis to sulfonic acid). biomedres.usresearchgate.net |

| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis. biomedres.us | Identification of residual solvents, volatile starting materials, and low molecular weight byproducts. nih.gov |

| UPLC | A high-pressure form of HPLC using smaller particles, providing higher resolution and faster analysis times. nih.govijprajournal.com | Enhanced separation of closely related impurities and isomers that may co-elute in standard HPLC. |

| HPTLC | Advanced thin-layer chromatography with higher separation power and sensitivity. medwinpublishers.com | Rapid screening for known and unknown impurities; useful for monitoring reaction progress and stability testing. biomedres.us |

| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. nih.gov | Unambiguous structural confirmation of isolated and purified unknown impurities. researchgate.net |

Research Findings in Related Compounds:

While specific impurity profiling data for this compound is not extensively published, studies on related compounds inform the analytical approach. For instance, the analysis of phenoxybenzamine, which also contains a phenoxy moiety, utilized LC-MS to successfully identify degradation products. researchgate.net In the analysis of other sulfonyl compounds, such as perfluorooctane (B1214571) sulfonyl fluoride, derivatization followed by LC-MS was shown to be an effective strategy for quantification, a method that could be adapted for specific impurities of this compound. acs.org Furthermore, UPLC coupled with tandem mass spectrometry is a common and powerful method for detecting trace levels of sulfonamide derivatives in various matrices, demonstrating the sensitivity of this technique for compounds originating from sulfonyl chlorides. nih.gov

The table below outlines potential impurities that could be encountered during the synthesis and storage of this compound and the most suitable advanced methods for their detection.

Table 2: Potential Impurities in this compound and Recommended Analytical Methods

| Potential Impurity | Likely Origin | Recommended Analytical Technique(s) |

| Phenol (B47542) | Unreacted starting material | GC-MS |

| Diphenyl ether | Side reaction product | GC-MS, LC-MS |

| 3-Phenoxybenzenesulfonic acid | Hydrolysis/degradation product | LC-MS |

| Isomers (e.g., 2- or 4-phenoxybenzenesulfonyl chloride) | Impurities in starting materials or isomerization | UPLC, LC-MS |

| Residual Solvents (e.g., Dichloromethane) | Synthesis process | GC-MS (Headspace) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

Traditional methods for the synthesis of aryl sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the Sandmeyer reaction, often suffer from limitations including harsh reaction conditions, low functional group tolerance, and the generation of significant waste. nih.govorgsyn.org To address these challenges, researchers are actively exploring innovative synthetic routes and catalytic systems.

One promising approach involves palladium-catalyzed chlorosulfonylation of arylboronic acids. This method offers mild reaction conditions and demonstrates significant functional group tolerance, allowing for the synthesis of a diverse range of aryl sulfonyl chlorides that are not readily accessible through traditional means. nih.gov The catalytic cycle of this process is a key area of study, with a focus on understanding how the palladium catalyst promotes carbon-sulfur bond formation while avoiding the typical desulfonylation of the product. nih.gov

Photocatalysis represents another frontier in the synthesis of sulfonyl chlorides. Visible-light-mediated methods are being developed using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide). nih.govacs.org This approach allows for the synthesis of sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions, offering a more sustainable alternative to the classical Meerwein reaction. nih.govacs.org The ability to use light as a traceless reagent provides a high degree of control over the reaction. nih.gov Researchers have demonstrated that by simply varying the wavelength of the excitation light, different products can be selectively generated from the same starting material, showcasing the potential for chromoselective synthesis. nih.gov

Furthermore, copper-catalyzed methodologies are being investigated for the synthesis of sulfonyl chlorides and their derivatives. acs.org These methods often utilize readily available starting materials and show good functional group tolerance. acs.org For instance, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, proceeding through a copper-catalyzed decarboxylative halosulfonylation to form the sulfonyl chloride intermediate. acs.orgprinceton.edu

The table below summarizes some of the emerging catalytic systems for the synthesis of aryl sulfonyl chlorides.

| Catalytic System | Starting Materials | Key Advantages |

| Palladium Catalysis | Arylboronic acids | Mild conditions, high functional group tolerance nih.gov |

| Heterogeneous Photocatalysis | Arenediazonium salts, thiols, thioacetates | Metal-free, mild conditions, sustainable, potential for chromoselectivity nih.govacs.orgnih.gov |

| Copper Catalysis | Aryl carboxylic acids, anilines | Use of readily available starting materials, one-pot synthesis potential acs.orgacs.orgprinceton.edu |

Design and Synthesis of Advanced Derivatives with Enhanced Biological Activities

3-Phenoxybenzenesulfonyl chloride is a valuable scaffold for the development of new bioactive molecules. A significant area of research is the design and synthesis of advanced derivatives with enhanced or novel biological activities. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a key pharmacophore present in a wide array of therapeutic agents. nih.gov

A major focus has been on the development of carbonic anhydrase (CA) inhibitors . Researchers have synthesized series of isatin-linked benzenesulfonamide (B165840) derivatives and benzoylthioureido benzenesulfonamide derivatives, which have shown potent and selective inhibitory activity against various human CA isoforms. nih.govnih.gov For example, certain isatin-linked derivatives exhibited nanomolar inhibition against hCA I, IX, and XII, with notable selectivity for the cancer-related isoform hCA IX. nih.gov This highlights the potential for developing highly targeted anticancer agents by modifying the periphery of the this compound core.

The "tail approach" is a common strategy in this field, where modifications are made to the molecule distant from the zinc-binding sulfonamide group to achieve isoform selectivity. nih.gov The design of these derivatives often involves computational studies to predict binding affinities and guide synthetic efforts.

The table below presents examples of advanced derivatives based on a benzenesulfonamide scaffold and their targeted biological activity.

| Derivative Class | Target | Notable Findings |

| Isatin-linked benzenesulfonamides | Carbonic Anhydrase (hCA) I, II, IX, XII | Potent inhibition in the nanomolar range, with selectivity for hCA IX. nih.gov |

| Benzoylthioureido benzenesulfonamides | Carbonic Anhydrase (hCA) I, II, IX, XII | Significant inhibitory activity against hCA I. nih.gov |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and process control. Flow chemistry and automated synthesis are emerging as powerful tools to address these issues in the manufacturing of aryl sulfonyl chlorides. mdpi.comrsc.org

Continuous flow processes offer significant advantages over traditional batch methods for chlorosulfonation reactions, which are often highly exothermic and involve hazardous reagents like chlorosulfonic acid. mdpi.comrsc.org By using small reactor volumes and precise control over reaction parameters, flow chemistry can mitigate the risks of thermal runaway and improve process safety. rsc.org Furthermore, continuous manufacturing can lead to a significant increase in space-time yield compared to batch processes. mdpi.com

Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration, are being developed for the scalable production of aryl sulfonyl chlorides. mdpi.com These systems utilize real-time monitoring and feedback control to ensure consistent product quality and minimize operator exposure to hazardous materials. mdpi.com The integration of automation has been shown to enhance the reliability and consistency of the manufacturing process. mdpi.com

The benefits of integrating flow chemistry and automation in the synthesis of sulfonyl chlorides are summarized in the table below.

| Technology | Key Advantages |

| Flow Chemistry | Improved safety by managing exothermicity, enhanced process control, increased space-time yield, potential for rapid optimization. mdpi.comrsc.org |

| Automated Synthesis | Increased consistency and reliability, reduced operator exposure to hazardous materials, scalable production. mdpi.com |

Development of Environmentally Benign Synthetic Strategies and Sustainable Processes

There is a strong and growing emphasis on the development of "green" chemistry approaches for the synthesis of sulfonyl chlorides to minimize the environmental impact of chemical manufacturing. mdpi.comaip.org This involves the use of less hazardous reagents, the development of catalytic processes, and the use of environmentally friendly solvents.

One significant area of research is the replacement of harsh and toxic reagents. For example, methods are being developed that utilize N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available starting materials. organic-chemistry.orgorganic-chemistry.org These methods are often operationally simple, scalable, and avoid the use of hazardous reagents like chlorine gas. organic-chemistry.org A notable advantage of using NCS is that the byproduct, succinimide, can be recycled, making the process more sustainable. organic-chemistry.orgresearchgate.net

The use of water as a solvent is another key aspect of green chemistry being applied to sulfonyl chloride synthesis. rsc.org Aqueous processes for the Sandmeyer-type synthesis of aryl sulfonyl chlorides have been shown to be successful for a range of substrates. researchgate.net The low solubility of the sulfonyl chloride product in water can facilitate its isolation by precipitation, simplifying the work-up procedure. researchgate.net

Photocatalytic methods using heterogeneous, metal-free catalysts also contribute to the development of more sustainable processes by reducing reliance on heavy metals and enabling reactions under milder conditions. acs.org

The table below highlights some of the environmentally benign strategies being explored for the synthesis of sulfonyl chlorides.

| Green Chemistry Approach | Description |

| Use of Greener Reagents | Replacing hazardous chemicals like chlorine gas with reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite. organic-chemistry.orgorganic-chemistry.org |

| Recyclable Byproducts | The byproduct from the use of NCS, succinimide, can be conveniently converted back into the starting reagent. organic-chemistry.orgresearchgate.net |

| Aqueous Reaction Media | Utilizing water as a solvent to reduce the use of volatile organic compounds. rsc.orgresearchgate.net |

| Heterogeneous Photocatalysis | Employing recyclable, metal-free catalysts and visible light to drive reactions under mild conditions. nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。